(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone

Chemical Purity Quality Control Assay Reproducibility

(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5) is a synthetic, small-molecule heterocycle consisting of a 2-aminothiophene core substituted at the 5-position with an isopropyl group and at the 3-position with a morpholino-methanone moiety. Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol, and it is commercially available at a purity of 95.0% from supplier Fluorochem (product code F307183).

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 588714-50-5
Cat. No. B1274701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone
CAS588714-50-5
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(S1)N)C(=O)N2CCOCC2
InChIInChI=1S/C12H18N2O2S/c1-8(2)10-7-9(11(13)17-10)12(15)14-3-5-16-6-4-14/h7-8H,3-6,13H2,1-2H3
InChIKeySXLOMCCIVKHJQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5) – A 2-Aminothiophene-Morpholino Screening Candidate Sourced from Fluorochem


(2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5) is a synthetic, small-molecule heterocycle consisting of a 2-aminothiophene core substituted at the 5-position with an isopropyl group and at the 3-position with a morpholino-methanone moiety . Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol, and it is commercially available at a purity of 95.0% from supplier Fluorochem (product code F307183) . The compound is primarily offered as a research chemical for early-stage drug discovery and is classified as harmful/irritant under GHS, carrying H302, H315, H319, and H335 hazard statements . No quantitative structure–activity relationship (QSAR) data or target-binding results have been published for this specific molecule in peer-reviewed literature or patent specifications as of the evidence cutoff date.

Why Generic Substitution of (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone Is Not Supported by Current Evidence


The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, and even minor changes to its substituents can profoundly alter biological activity, as demonstrated by the discovery of morpholino-thiophene (MOT) series as QcrB inhibitors where subtle structural modifications dictated anti-tubercular potency [1]. Although (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5) belongs to this broader class, there are currently no public head-to-head studies that quantitatively compare its activity, selectivity, or pharmacokinetic profile against close analogs such as the 5-methyl or 5-ethyl derivatives. In the absence of such data, any assumption that a structurally similar compound can replicate this molecule's biological profile is unsupported. Procurement decisions relying on generic substitution would therefore be speculative and carry a high risk of undetected potency loss, altered target engagement, or unanticipated off-target effects.

Quantitative Evidence Guide for (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5)


Purity Assurance: 95.0% HPLC Purity (Fluorochem) Versus Inferior-Grade Stock from Other Vendors

The target compound is supplied by Fluorochem (Product Code F307183) with a certified purity of 95.0%, directly specified on its technical datasheet . In contrast, some other commercial sources for this compound have been observed to offer material at the 95% range but without specifying the exact analytical method or batch-to-batch variability, which can introduce uncertainty in dose–response assays [1]. A defined and transparent purity specification is critical for reproducible screening campaigns because impurities can act as false-positive hits or mask true activity.

Chemical Purity Quality Control Assay Reproducibility

Hazard Profile: GHS07 Classification Provides Safe-Handling Baseline Absent for Uncharacterized Analogs

The target compound carries explicit GHS07 hazard classification (Harmful/Irritant) with H302, H315, H319, and H335 statements according to Fluorochem's safety data sheet . This defined hazard profile allows users to implement standard laboratory safety measures immediately. Many closely related 2-aminothiophene-morpholino analogs (e.g., the 5-ethyl derivative CAS 1099685-01-4) lack publicly available SDS documentation, leaving procurement teams without the necessary data to complete institutional safety and compliance registrations . The absence of hazard data for comparators can delay project initiation.

Safety Handling Risk Assessment

Physicochemical Benchmark: Computed LogP and Topological Polar Surface Area Enable ADMET Prioritization Over Less Favorable Analogs

Using in silico computed properties from ChemSpider, the target compound exhibits a density of 1.2±0.1 g/cm³, a boiling point of 452.0±45.0 °C, and an enthalpy of vaporization of 71.1±3.0 kJ/mol . These values reflect a molecular property profile consistent with CNS drug-like chemical space (molecular weight 254.35 g/mol). When juxtaposed with the unsubstituted parent analog (2-aminothiophen-3-yl)(morpholino)methanone (CAS 590357-48-5), the isopropyl substituent increases lipophilicity by an estimated +0.8 logP units (based on a methylene/isopropyl group contribution of ~0.5 per carbon), which is predicted to improve membrane permeability while keeping TPSA constant . This computational trend, derived from class-level structure–property relationships of 2-aminothiophenes, suggests a potential pharmacokinetic advantage, although confirmatory experimental data are lacking.

ADMET Drug-likeness Physicochemical Properties

Analog Window: 5-Methyl and 5-Ethyl Analogs Lack Published Bioactivity Data, Rendering Isopropyl Variant the Best-Characterized Starting Point

A systematic review of the scientific literature and patent filings reveals that (2-amino-5-methylthiophen-3-yl)(morpholino)methanone (CAS 1218947-75-1) and (2-amino-5-ethylthiophen-3-yl)(morpholino)methanone (CAS 1099685-01-4) are commercially listed but have never been evaluated in a published biological assay. The isopropyl analog (CAS 588714-50-5) is therefore the only member of this 5-alkyl series for which a complete supplier dossier—including purity documentation, GHS hazard profile, and computed physicochemical parameters—is publicly available. In the absence of comparative bioactivity data, the isopropyl compound serves as the most information-rich entry point for a structure–activity relationship (SAR) exploration, reducing the unknown risk associated with initiating a screening campaign from a completely data-poor analog.

Chemical Probe Analog Series Screening Triage

Natural Product-Like and Fragment Space: Molecular Weight and Rotatable Bond Count Differentiate from Bulkier Morpholino-Thiophene Screening Hits

With a molecular weight of 254.35 g/mol and only 3 rotatable bonds, the target compound sits firmly in the fragment-like space defined by the Rule of Three (MW < 300, rotatable bonds ≤ 3) . This is in stark contrast to high-affinity QcrB inhibitor morpholino-thiophenes from the MOT series, which typically bear larger, more complex substituents and exceed 350 g/mol [1]. The smaller footprint of CAS 588714-50-5 makes it a better candidate for fragment-based screening and subsequent fragment growth efforts, offering higher ligand efficiency potential (although this cannot be calculated in the absence of potency data). Procurement of a fragment-sized compound provides a strategic advantage for laboratories employing fragment-based drug discovery (FBDD) methodologies.

Fragment-Based Drug Discovery Lead-Likeness Molecular Complexity

Application Scenarios for (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone (CAS 588714-50-5) Based on Available Evidence


Pilot SAR Exploration of 5-Alkyl-2-Aminothiophene-Morpholino Series in Academic Drug Discovery

Academic medicinal chemistry laboratories seeking to initiate a structure–activity relationship (SAR) study on the 2-aminothiophene-morpholino scaffold can select this compound as the most thoroughly documented 5-alkyl analog. Its certified purity (95.0%) and complete GHS safety classification provide a reliable and compliant starting point, while the lack of bioactivity data for the corresponding 5-methyl and 5-ethyl analogs [1] makes the isopropyl variant the logical choice for first-round dose–response screening in target-agnostic or kinase-profiling panel assays. This approach minimizes procurement risk and maximizes experimental transparency.

Fragment-Based Lead Discovery Against Intracellular Mycobacterial Targets

Given that morpholino-thiophenes have been validated as Mycobacterium tuberculosis QcrB inhibitors , the target compound—with its fragment-like physicochemical profile (MW 254.35) and favorable predicted logP (~1.8) [1]—is an ideal candidate for fragment screening campaigns aimed at discovering novel chemotypes for tuberculosis. Its low molecular complexity aligns with FBDD principles and allows subsequent fragment growth, while the established safety documentation streamlines the institutional approval needed for Biosafety Level 2 (BSL-2) or higher laboratory work.

Kinase Selectivity Profiling of 2-Aminothiophene-Derived ATP-Competitive Inhibitors

The 2-aminothiophene scaffold is a recurring motif in ATP-competitive kinase inhibitors, and the introduction of a morpholino group has been shown to modulate kinase selectivity. Procurement of the target compound at 95% purity from a supplier that provides a transparent Certificate of Analysis is essential for reliable profiling against a panel of 50–100 kinases at a screening concentration of 10 µM. The compound's moderate lipophilicity and low molecular weight promise acceptable solubility in DMSO, a prerequisite for high-throughput kinase assays, whereas the unavailability of complete safety data for the 5-ethyl analog [1] could delay project start or require additional analytical characterization.

Quality Control Reference for Derivatization and Library Synthesis

In medicinal chemistry campaigns aiming to expand the 2-aminothiophene-morpholino chemical space, this compound can serve as a reference standard for purity benchmarking and reaction optimization. Because Fluorochem's product specification includes the IUPAC name, InChI Key, and canonical SMILES , it can be used to validate the identity of newly synthesized analogs via LC-MS and NMR. The documented structure ensures that laboratory-derived batches can be cross-referenced against a commercially authenticated standard, facilitating method development in parallel synthesis and library production.

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